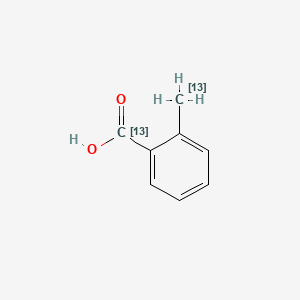

o-Toluic Acid-13C2

Vue d'ensemble

Description

O-Toluic Acid-13C2, also known as 2-Methylbenzoic Acid-13C2, is an isotopically labeled compound derived from o-Toluic acid . It is an aromatic carboxylic acid with the formula (CH3)C6H4(COOH) .

Synthesis Analysis

O-Toluic Acid-13C2 can be synthesized through the nitration of toluene followed by oxidation. The 13C isotope labeled compound can be prepared by using 13C-labeled starting materials.Molecular Structure Analysis

The molecular formula of o-Toluic Acid-13C2 is C613C2H8O2 . The InChI key is ZWLPBLYKEWSWPD-UHFFFAOYSA-N .

Chemical Reactions Analysis

O-Toluic acid can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid .Physical And Chemical Properties Analysis

O-Toluic Acid-13C2 has a molecular weight of 138.13 . The physical and chemical properties of its parent compound, o-Toluic acid, include a density of 1.06 g/cm3, a melting point of 104 to 105 °C, and a boiling point of 259 °C .Applications De Recherche Scientifique

Continuous-Flow Dinitration

o-Toluic Acid-13C2 is utilized in the dinitration process to produce 3,5-dinitro-2-methylbenzoic acid, a compound with significant applications in pharmaceuticals and pesticides . The continuous-flow technique enhances the safety and efficiency of the dinitration process by providing superior heat transfer and precise control of reaction parameters .

Isotopic Tracing in Metabolism Studies

The incorporation of carbon-13 isotopes allows for the tracking of o-toluic acid’s metabolic fate within biological systems. This is particularly valuable in studying the influence of various factors such as diet or drug treatments on metabolism.

Proteomics

In the field of proteomics, which focuses on the study of proteins, o-Toluic Acid-13C2 can be used to investigate protein interactions and functions. The carbon-13 isotopes serve as markers that can help in identifying and understanding protein dynamics within cells.

Synthesis of Antiprotozoal Agents

o-Toluic Acid-13C2 serves as a precursor in the synthesis of Dinitolmide, an antiprotozoal agent used in poultry farming. Dinitolmide is valued for its low toxicity, stability, low cost, and effectiveness against coccidiosis .

Kinetic Studies

The intrinsic kinetics of chemical reactions involving o-toluic acid can be studied using o-Toluic Acid-13C2. This helps in optimizing reaction conditions and scaling up processes from batch trials to continuous-flow systems .

Isotopic Abundance Ratio Analysis

Research involving the determination of isotopic abundance ratios of carbon, hydrogen, and oxygen in o-toluic acid isomers is facilitated by o-Toluic Acid-13C2. Alterations in these ratios can provide insights into the environmental and biological processes affecting these compounds .

Mécanisme D'action

Target of Action

o-Toluic Acid-13C2, also known as 2-Methylbenzoic Acid-13C2, is a biochemical used in proteomics research It’s known that o-toluic acid, the non-isotopic form of this compound, is an aromatic carboxylic acid . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, influencing their function.

Biochemical Pathways

Carboxylic acids are involved in numerous biochemical pathways, including energy metabolism and synthesis of other bioactive compounds .

Safety and Hazards

Propriétés

IUPAC Name |

2-(113C)methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-AXZPNSSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

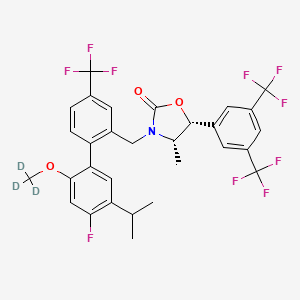

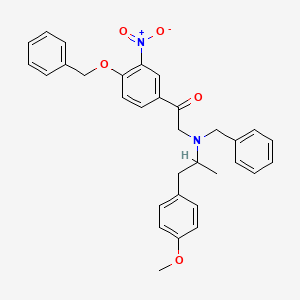

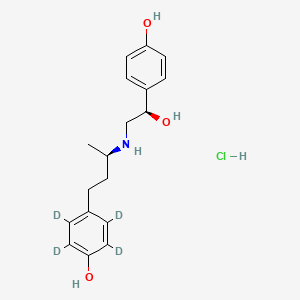

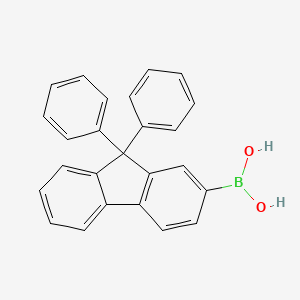

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)

![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)